molecular formula C14H13N3OS B8342647 5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

Numéro de catalogue: B8342647
Poids moléculaire: 271.34 g/mol
Clé InChI: PEJHEZUYSMYMAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C14H13N3OS

Poids moléculaire

271.34 g/mol

Nom IUPAC

5-(5-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine

InChI

InChI=1S/C14H13N3OS/c1-15-13-6-3-9(8-16-13)14-17-11-7-10(18-2)4-5-12(11)19-14/h3-8H,1-2H3,(H,15,16)

Clé InChI

PEJHEZUYSMYMAF-UHFFFAOYSA-N

SMILES canonique

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)OC

Origine du produit

United States

Synthesis routes and methods I

Procedure details

N-Ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpyridin-2-amine (55.4 mg, 0.185 mmol) was subjected to the procedure described for 2-[6-(ethylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol. Recrystallization from methanol gave 23.7 mg of the title compound as a pale yellow solid. 1H NMR δ ppm 9.75 (s, 1H) 8.67 (d, 1H) 8.03 (dd, 1H) 7.75 (d, 1H) 7.35 (d, 1H) 6.93 (dd, 1H) 6.75 (d, 1H) 3.63 (q, 2H) 3.07 (s, 3H) 1.11 (t, 3H); MS m/z (M+H) 286.
Quantity
55.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromopyridine-2-carboxamide (0.146 g, 0.73 mmol) were reacted according to the procedure used for the preparation of 6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole, with the following exceptions: 10 mol % bis(tri-t-butylphosphine) palladium (0) was used and the amount of DMF was reduced (3 mL). The reaction mixture was concentrated and flash chromatography of the residue gave the title compound (10 mg) as an off-white solid. 1H NMR δ 9.25 (dd, 1H) 8.56 (dd, 1H) 8.23 (br s, 1H) 8.19 (dd, 1H) 8.04 (d, 1H) 7.81 (d, 1H) 7.78 (br s, 1H) 7.20 (dd, 1H) 3.88 (s, 3H); MS m/z (M+H) 286.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.146 g
Type
reactant
Reaction Step One
Name
6-methoxy-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Bromo-6-fluoro-1,3-benzothiazole (100 mg, 0.43 mmol) and 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (150 mg, 0.52 mmol) were reacted according to the procedure used for the preparation of 5-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidin-2-amine. Flash chromatography (Heptane/EtOAc 1:1) furnished the title compound (126 mg) as an off-white solid. 1H NMR δ 8.79 (d, 1H) 8.15 (dd, 1H) 8.05-7.97 (m, 2H) 7.40-7.34 (m, 1H) 6.99 (d, 1H) 3.73-3.69 (m, 4H) 3.64-3.60 (m, 4H); MS m/z (M+H) 316.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared according to the method used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole, now starting from 1,3-benzothiazol-5-amine (50 mg, 0.33 mmol) and 5-bromo-N-methylpyridin-2-amine (75 mg, 0.40 mmol). The is crude material was purified on a preparative HPLC to give the title compound (12 mg) as a pale beige solid. 1H NMR δ ppm 8.62 (d, 1H) 7.95 (dd, 1H) 7.61 (d, 1H) 7.19 (q, 1H) 7.07 (d, 1H) 6.69 (dd, 1H) 6.56 (d, 1H) 5.24 (s, 2H) 2.85 (d, 3H); MS m/z (M+H) 257.
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
75 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

6-Methoxy-1,3-benzothiazole (0.100 g, 0.61 mmol) and 5-bromo-N-methylpyrimidin-2-amine (0.171 g, 0.91 mmol) were reacted according to the procedure used for the preparation of 2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole with the exception that the reaction was heated at 170° C. in a microwave reactor for 1.5 h. The reaction mixture was diluted with EtOAc and water and the mixture was filtered. The phases were separated and the aqueous layer was extracted with EtOAc (3×). The organic phase was washed with brine (2×), dried (MgSO4) and concentrated under vacuum. Flash chromatography (Heptane/EtOAc gradient) gave the title compound (54 mg) as a yellow solid. 1H NMR (CHLOROFORM-d) δ 8.93 (s, 2H) 7.91 (d, 1H) 7.35 (d, 1H) 7.10 (dd, 1H) 5.53 (br s, 1H) 3.90 (s, 3H) 3.11 (d, 3H); MS m/z (M+H) 273.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Name
2-(2-methoxypyrimidin-5-yl)-1,3-benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.